4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, particularly as antibacterial agents. This compound, with the molecular formula C12H9F2NO2S, is characterized by the presence of two fluorine atoms attached to the phenyl rings and a sulfonamide group.
Preparation Methods
The synthesis of 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.
Medicine: Sulfonamide derivatives, including this compound, are investigated for their antibacterial, antifungal, and anticancer properties. They are also explored for their potential use in drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: The presence of additional substituents, such as chlorine and methyl groups, can influence the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other sulfonamide derivatives.
Properties
CAS No. |
91308-56-4 |
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Molecular Formula |
C12H9F2NO2S |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
4-fluoro-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H |
InChI Key |
RASPWLWZRZDHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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